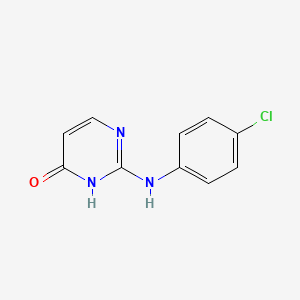

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUBCTJJRTXLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281968 | |

| Record name | MLS000738016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158661-61-1 | |

| Record name | MLS000738016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyrimidin-4-one Intermediates

The chlorination of pyrimidin-4-one derivatives using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) is a critical first step. For example, 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes chlorination at the 4-position to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This method leverages POCl₃’s electrophilic character to activate the carbonyl oxygen, facilitating substitution (Table 1).

Table 1. Chlorination Reaction Conditions and Outcomes

| Starting Material | Reagents | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Pyrimidin-4-one derivative | POCl₃, TMA | 80°C | 6 h | 4-Chloropyrimidine derivative | 85–90 |

Amination with 4-Chloroaniline

The 4-chloro intermediate is reacted with 4-chloroaniline in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Nucleophilic aromatic substitution replaces the chlorine atom with the 4-chlorophenylamino group. For instance, 4-chloro-6-methylpyrimidine derivatives react with 4-chloroaniline at 100°C for 12 h to yield the target compound.

Cyclocondensation Reactions

One-Pot Synthesis from Carbonyl and Amine Precursors

Cyclocondensation of 2-aminopyrrole-3-carbonitriles with aryl nitriles in the presence of potassium tert-butoxide (t-BuOK) in boiling tert-butanol generates the pyrimidine core. While this method is efficient for small-scale synthesis, optimization is required for industrial scalability due to moderate yields (60–70%).

Table 2. Cyclocondensation Parameters

| Carbonyl Component | Amine Component | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Amino-1H-pyrrole-3-carbonitrile | 4-Chlorophenyl cyanide | t-BuOK | t-Butanol | 65 |

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) enhances reaction rates and yields (up to 78%) by promoting rapid cyclization. This approach reduces side reactions compared to conventional heating.

Hydrazine-Mediated Pathways

Hydrazinolysis of Chlorinated Derivatives

Hydrazine hydrate reacts with 4-chloropyrimidine intermediates to form hydrazinyl derivatives, which are subsequently treated with 4-chlorobenzaldehyde or ketones. For example, 4-hydrazinyl-6-methylpyrimidine reacts with 4-chlorobenzaldehyde in ethanol under reflux to form the target compound via Schiff base formation.

Table 3. Hydrazine-Mediated Reaction Outcomes

| Intermediate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Hydrazinylpyrimidine | 4-Chlorobenzaldehyde | Reflux, 4 h | 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one | 70 |

Multi-Step Synthesis via Functionalized Intermediates

Quinazolinone-Based Assembly

A multi-step route starting from 2-aminobenzoic acid and 4-chlorobenzoyl chloride forms a benzoxazinone intermediate, which is converted to quinazolin-4(3H)-one using hydrazine hydrate. While this pathway primarily yields quinazolinones, analogous steps can be adapted for pyrimidin-4(1H)-one synthesis by modifying starting materials.

Piperazine-Acetamide Derivatives

Reaction of chloroacetyl chloride with piperazine generates intermediates that undergo amidation with 4-chloroaniline-containing precursors. This method emphasizes the versatility of amide bond formation in constructing complex heterocycles.

Comparative Analysis and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring substituted with a 4-chlorophenyl group and an amino group. It is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block in synthesizing more complex heterocyclic compounds.

Biology The compound is studied for its potential antimicrobial and antiviral activities.

Medicine Research is ongoing to explore its anticancer properties and its role as a potential therapeutic agent. Some research indicates that aminopyrimidine-2,4-diones fit the volasertib binding site at BRD4 and PLK1 and display drug-like properties and pharmacokinetics, making them potential anticancer candidates .

Industry It may be used in developing new pharmaceuticals and agrochemicals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl group. Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties

*Calculated using molecular formula.

Key Observations :

- Substituent Position: The 2-position amino group in the target compound contrasts with 2-aryl or 2-thioxo substituents in analogs (e.g., 2c in ), which may reduce hydrogen-bonding capacity but increase steric bulk.

- Core Modifications: Pyridinone (PYR) and furopyrimidinone (6e) cores introduce additional heteroatoms or fused rings, altering electronic distribution and solubility.

- Lipophilicity: Thioxo derivatives (e.g., 7c in ) and fused furans (6e ) exhibit higher lipophilicity compared to the oxygenated pyrimidinone core.

Key Observations :

- Antifungal Activity: Both PYR and the target compound share a para-chlorophenylamino group, suggesting this moiety is critical for antifungal activity against C. albicans .

- Antitumor Activity : Thioxo derivatives (e.g., 7c ) show potent activity, likely due to improved membrane permeability from the sulfur atom.

- Anti-inflammatory Activity : Bis(4-chlorophenyl) analogs (11f ) demonstrate that multiple chloro groups enhance efficacy while minimizing side effects.

Biological Activity

Overview

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and an amino group, which contributes to its potential therapeutic effects, including antimicrobial, antiviral, and anticancer properties.

The compound has the following chemical characteristics:

- Molecular Formula : C10H9ClN4O

- Molecular Weight : 232.66 g/mol

- CAS Number : 158661-61-1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

Antiviral Activity

The compound also shows promise as an antiviral agent. It has been tested against several viral strains, demonstrating the ability to inhibit viral replication in cell cultures. The exact mechanism involves interference with viral RNA synthesis, making it a candidate for further antiviral drug development.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Studies have shown that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors like BAX and downregulating anti-apoptotic proteins like Bcl-2 .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis | |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase | |

| MCF7 (Breast Cancer) | 18 | Upregulation of BAX |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest and apoptosis in cancer cells.

- Antibacterial Mechanisms : Involves disruption of bacterial cell wall synthesis and membrane integrity.

- Antiviral Mechanisms : Interference with viral RNA synthesis.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that the compound showed comparable efficacy to standard antibiotics like ciprofloxacin against resistant strains of bacteria. The results indicated a significant reduction in bacterial load within 24 hours of treatment .

- Cancer Treatment Research : Another study focused on the anticancer effects of this compound on various human cancer cell lines, revealing that it effectively induced apoptosis and inhibited tumor growth in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.